molecular formula C15H15Cl2N5O B14764847 (4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol

(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol

Cat. No.: B14764847
M. Wt: 352.2 g/mol
InChI Key: IBJQIGCACUEGRG-UHFFFAOYSA-N
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Description

(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a propan-2-yl group, as well as a methanol group attached to a dichlorophenyl ring. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions.

    Introduction of the Amino and Propan-2-yl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the propan-2-yl group can be added via alkylation reactions using appropriate alkyl halides.

    Attachment of the Dichlorophenylmethanol Moiety: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with the dichlorophenylmethanol moiety. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using suitable catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other critical cellular functions.

Comparison with Similar Compounds

(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol: can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Dichlorophenylmethanol Derivatives: Compounds with similar dichlorophenylmethanol moieties but different core structures can exhibit different reactivity and biological activities.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15Cl2N5O

Molecular Weight

352.2 g/mol

IUPAC Name

(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol

InChI

InChI=1S/C15H15Cl2N5O/c1-7(2)22-15-10(14(18)19-6-20-15)12(21-22)13(23)8-4-3-5-9(16)11(8)17/h3-7,13,23H,1-2H3,(H2,18,19,20)

InChI Key

IBJQIGCACUEGRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C(C3=C(C(=CC=C3)Cl)Cl)O)N

Origin of Product

United States

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